(R)-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid
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Overview
Description
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylthio group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl chloroformate and a base to introduce the Boc group, followed by the reaction with methylthiol under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The methylthio group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other organic transformations.
Uniqueness
®-1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, Boc protection, and methylthio substitution. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H19NO4S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-5-11(7-12,17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
BCFQLFKNCFYLJU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)SC |
Origin of Product |
United States |
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